An In-depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde (CAS: 110677-45-7)
An In-depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde (CAS: 110677-45-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Multifunctional Scaffold
In the landscape of advanced organic materials and medicinal chemistry, the strategic fusion of distinct molecular entities often gives rise to compounds with remarkable and tunable properties. 4-(9H-Carbazol-9-yl)benzaldehyde, a molecule that marries the electron-rich, photophysically active carbazole core with the reactive and versatile benzaldehyde moiety, stands as a testament to this principle. This guide, intended for the discerning researcher and development scientist, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the nuances of its characterization, and the rationale for its diverse applications, from next-generation organic electronics to the frontiers of anticancer research. As a senior application scientist, my objective is to present this information not as a static dataset, but as a dynamic tool for innovation, grounded in established scientific principles and validated methodologies.
Molecular Architecture and Physicochemical Properties
4-(9H-Carbazol-9-yl)benzaldehyde, also known as 9-(4-formylphenyl)-9H-carbazole, is an organic compound with the molecular formula C₁₉H₁₃NO.[1][2] Its structure is characterized by a planar, electron-rich carbazole nucleus linked at the nitrogen atom (position 9) to a benzaldehyde group at the para-position.[1][3] This specific arrangement is not arbitrary; it is the key to the molecule's unique electronic and photophysical characteristics. The carbazole unit, with its extended π-conjugated system, serves as an excellent hole-transporting moiety and a robust chromophore.[3] The aldehyde group, on the other hand, is an electron-withdrawing group and a versatile synthetic handle for further chemical modifications.[3]
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Figure 1: Molecular structure of 4-(9H-Carbazol-9-yl)benzaldehyde highlighting the donor-acceptor architecture.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 110677-45-7 | [1] |
| Molecular Formula | C₁₉H₁₃NO | [1] |
| Molecular Weight | 271.32 g/mol | [1] |
| Appearance | Light yellow to yellow powder | [1] |
| Melting Point | 156 - 160 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde is most commonly achieved through a nucleophilic substitution reaction, leveraging the acidity of the N-H proton of carbazole. While classic methods like the Ullmann condensation are viable, a more modern and efficient approach is a liquid-phase reflux method, which offers high yields and simplified workup procedures.
Recommended Synthesis Protocol: Liquid-Phase Reflux
This protocol is adapted from a patented method and offers a reproducible and scalable approach.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde via liquid-phase reflux.
Materials:
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Carbazole (3 mmol)
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p-Fluorobenzaldehyde (3.3 mmol)
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Triethylamine (3.75 mmol)
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N,N-Dimethylformamide (DMF, 15 mL)
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Ice-cold water
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Anhydrous ethanol
Step-by-Step Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (3 mmol), p-fluorobenzaldehyde (3.3 mmol), triethylamine (3.75 mmol), and DMF (15 mL).
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Stir the mixture and heat to reflux (approximately 80-85 °C) for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the reaction mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. A precipitate will form.
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Collect the solid precipitate by suction filtration and wash it thoroughly with water.
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The crude product is then purified by recrystallization from anhydrous ethanol to yield 4-(9H-Carbazol-9-yl)benzaldehyde as a yellow solid. The reported yield for this method is typically above 85%.
Causality of Experimental Choices:
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p-Fluorobenzaldehyde vs. other halobenzaldehydes: While other halogenated benzaldehydes can be used, the high electronegativity of fluorine makes the aromatic ring more susceptible to nucleophilic attack by the carbazole anion.
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Triethylamine: Acts as a base to deprotonate the carbazole, forming the nucleophilic carbazolide anion. It also serves as an acid scavenger, neutralizing the hydrofluoric acid byproduct.
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DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr (Nucleophilic Aromatic Substitution) reaction.
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Recrystallization from ethanol: This is a crucial step for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.
Spectroscopic Characterization: A Guide to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole and benzaldehyde moieties.
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Aldehyde Proton: A singlet at approximately δ 10.0-10.1 ppm. This downfield shift is characteristic of the deshielded aldehyde proton.
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Benzaldehyde Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the four protons on the benzaldehyde ring. The protons ortho to the aldehyde group will be further downfield due to its electron-withdrawing nature.
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Carbazole Protons: A series of multiplets and doublets between δ 7.2-8.2 ppm, corresponding to the eight protons on the carbazole ring. The protons at positions 4 and 5 are typically the most downfield.
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides key information about the carbon framework.
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Carbonyl Carbon: A signal at approximately δ 191-192 ppm, characteristic of an aldehyde carbonyl carbon.
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Aromatic Carbons: A cluster of signals in the range of δ 110-145 ppm, corresponding to the 18 aromatic carbons of the carbazole and benzaldehyde rings. The carbon attached to the nitrogen and the carbon of the C-CHO group will have distinct chemical shifts.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 272.3, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~2820, ~2720 | Aldehyde C-H stretching (Fermi resonance) |
| ~1700 | C=O stretching of the aldehyde |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1330 | C-N stretching |
Core Applications: From Photons to Pharmaceuticals
The unique electronic structure of 4-(9H-Carbazol-9-yl)benzaldehyde makes it a highly versatile molecule with significant potential in both materials science and medicinal chemistry.
Organic Electronics: A Superior Hole-Transporting Material
The electron-rich carbazole moiety imparts excellent hole-transporting properties to the molecule.[3] This, combined with its good thermal stability, makes it a prime candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Mechanism of Action in OLEDs:
In a typical OLED device, 4-(9H-Carbazol-9-yl)benzaldehyde can be incorporated into the hole-transport layer (HTL). Its role is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives allows for better energy level alignment with the anode and the emissive layer, reducing the energy barrier for hole injection and improving device efficiency.
Figure 3: Schematic of an OLED device illustrating the role of the hole-transport layer.
Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery
Carbazole and its derivatives have long been recognized for their diverse biological activities, including anticancer properties.[3] The aldehyde functionality of 4-(9H-Carbazol-9-yl)benzaldehyde provides a reactive site for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and chalcones, which can be screened for therapeutic activity.
Potential Anticancer Mechanism of Action:
Recent studies on structurally similar carbazole-aldehyde derivatives have provided valuable insights into their potential mechanism of action. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 tumor suppressor pathway.[2][4] The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its inactivation is a common feature of many cancers. The ability of carbazole-based compounds to restore p53 function represents a promising strategy for cancer therapy.
Figure 4: Proposed mechanism of anticancer activity involving the p53 pathway.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 4-(9H-Carbazol-9-yl)benzaldehyde.
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Hazard Statements: May cause skin and serious eye irritation. May cause long-lasting harmful effects to aquatic life.[5][6]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. If on skin, wash with plenty of water.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion: A Molecule of Untapped Potential
4-(9H-Carbazol-9-yl)benzaldehyde is more than just a chemical intermediate; it is a versatile platform for scientific discovery. Its unique combination of a robust, electron-rich carbazole core and a reactive benzaldehyde handle provides a foundation for the development of advanced materials for organic electronics and novel therapeutic agents. This guide has sought to provide not only the "what" but also the "why" behind the properties and applications of this intriguing molecule. It is our hope that the detailed protocols, mechanistic insights, and structured data presented herein will empower researchers and developers to unlock the full potential of 4-(9H-Carbazol-9-yl)benzaldehyde in their respective fields.
References
-
Shklyaeva, E., et al. (n.d.). Cyclic voltammograms of 4-(9H-carbazol-9-yl)benzaldehyde 1;.... ResearchGate. Retrieved January 12, 2026, from [Link]
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Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 591. [Link]
-
Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. PubMed. Retrieved January 12, 2026, from [Link]
Sources
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- 5. 4-(9H-Carbazol-9-yl)benzaldehyde | 110677-45-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
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